molecular formula C20H23N3O2 B5127863 N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide

N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide

Cat. No.: B5127863
M. Wt: 337.4 g/mol
InChI Key: VUZLPOKUDBKZJD-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide is a complex organic compound that features a pyridine carboxamide structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The presence of multiple functional groups, such as the oxan-4-yl and dihydroisoquinolinyl moieties, contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(19-3-1-2-9-21-19)22-17-5-4-15-6-10-23(14-16(15)13-17)18-7-11-25-12-8-18/h1-5,9,13,18H,6-8,10-12,14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZLPOKUDBKZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2-carboxylic acid with an appropriate amine derivative under controlled conditions. The reaction may require catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxamide derivatives: These compounds share the pyridine carboxamide core but differ in their substituents.

    Isoquinoline derivatives: Compounds with similar isoquinoline structures but varying functional groups.

Uniqueness

N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide is unique due to its combination of oxan-4-yl and dihydroisoquinolinyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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